2-Ethyl-4-methylfuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylfuran-3-carboxylic acid typically involves the reaction of 2-ethylfuran with carbon dioxide under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires elevated temperatures and pressures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of 2-ethyl-4-methylfuran-3-methanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Ethyl-4-methylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 2-Ethylfuran-3-carboxylic acid
- 4-Methylfuran-3-carboxylic acid
Comparison: 2-Ethyl-4-methylfuran-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
IUPAC Name |
2-ethyl-4-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-7(8(9)10)5(2)4-11-6/h4H,3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWFGIKJCXJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CO1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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